

3,4-Difluoro U-50488 hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Difluoro U-50488
hydrochloride

Cat. No.: B3026032

[Get Quote](#)

In-Depth Technical Guide: 3,4-Difluoro U-50488 Hydrochloride

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **3,4-Difluoro U-50488 hydrochloride**, a synthetic opioid compound. Designed for researchers, scientists, and professionals in drug development, this document details its mechanism of action, key experimental protocols, and summarizes essential quantitative data.

Core Physical and Chemical Properties

3,4-Difluoro U-50488 hydrochloride is an analytical reference standard categorized as a utopioid.^[1] It is a derivative of the selective kappa-opioid receptor (KOR) agonist U-50488. The introduction of fluorine atoms can modulate a compound's metabolic stability and binding affinity.

Table 1: Physical and Chemical Data for **3,4-Difluoro U-50488 Hydrochloride**

| Property | Value | Source(s) |
|-------------------|---|-----------|
| Formal Name | trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl)-benzeneacetamide, monohydrochloride | [1] |
| Molecular Formula | C ₁₉ H ₂₆ F ₂ N ₂ O • HCl | [1] |
| Formula Weight | 372.9 g/mol | [1] |
| CAS Number | 1339332-99-8 | [1][2] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 20 mg/mL DMSO: 20 mg/mL Ethanol: 20 mg/mL PBS (pH 7.2): 1 mg/mL | [1] |
| Storage | Powder: -20°C for ≥ 2 years In DMSO: -80°C for up to 6 months | [2] |
| Appearance | Crystalline solid | [1] |

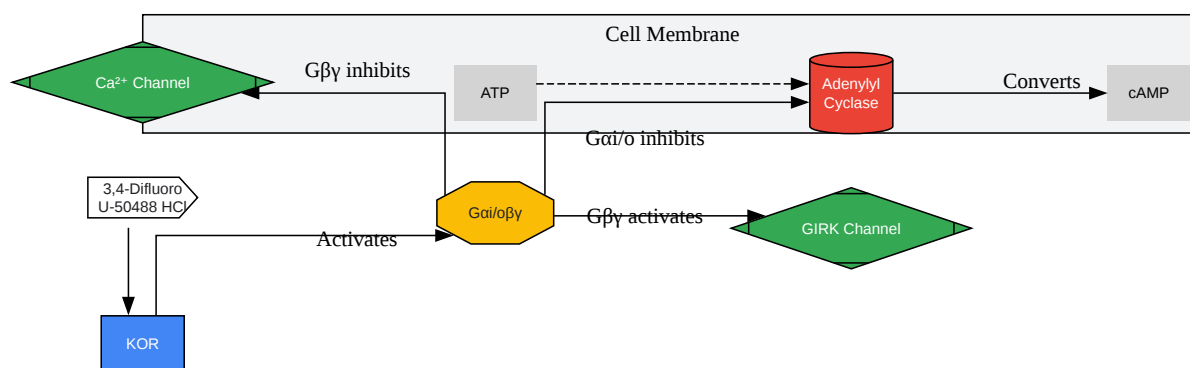
Note: A specific melting point for **3,4-Difluoro U-50488 hydrochloride** is not readily available in the reviewed literature.

Mechanism of Action and Signaling Pathways

3,4-Difluoro U-50488 hydrochloride is a selective kappa-opioid receptor (KOR) agonist.[3] KORs are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems. The parent compound, U-50488, is considered a balanced agonist, activating both G-protein and β-arrestin signaling pathways.[4] While direct comparative studies on the signaling bias of the 3,4-difluoro analog are limited, it is expected to function through similar pathways.

G-Protein Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the G α i/o family. This activation results in the dissociation of the G α and G β γ subunits, which then modulate downstream effectors. The primary consequences of G α i/o activation are the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.

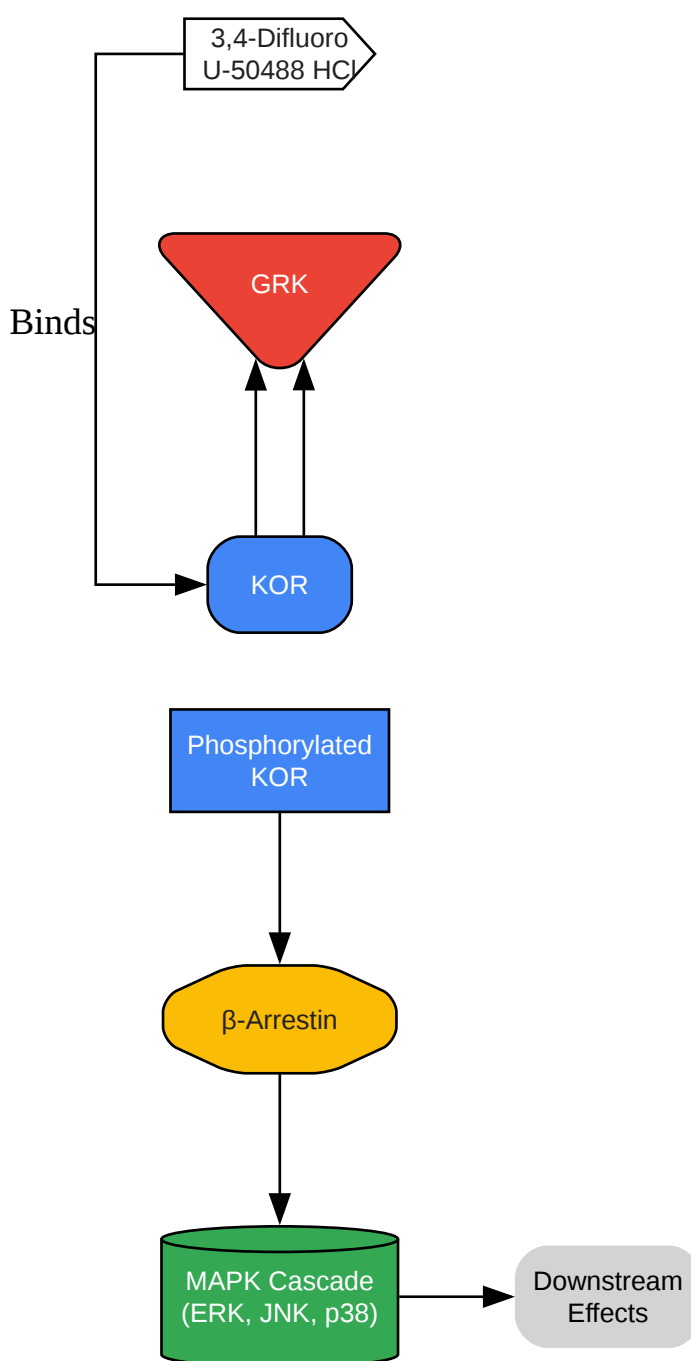


[Click to download full resolution via product page](#)

Figure 1: KOR G-Protein Dependent Signaling Pathway.

β -Arrestin Mediated Signaling

Following agonist binding and G-protein activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β -arrestins, which sterically hinder further G-protein coupling, leading to receptor desensitization. Additionally, β -arrestins act as scaffolds for various signaling proteins, initiating a second wave of signaling that is independent of G-proteins. This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, JNK, and p38.



[Click to download full resolution via product page](#)

Figure 2: KOR β-Arrestin Mediated Signaling Pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of kappa-opioid receptor agonists like **3,4-Difluoro U-50488 hydrochloride**.

In Vivo Analgesia Assessment: Hot Plate Test

This protocol is adapted from standard procedures for assessing thermal nociception in rodents.

Objective: To determine the analgesic effect of **3,4-Difluoro U-50488 hydrochloride** by measuring the latency to a thermal stimulus.

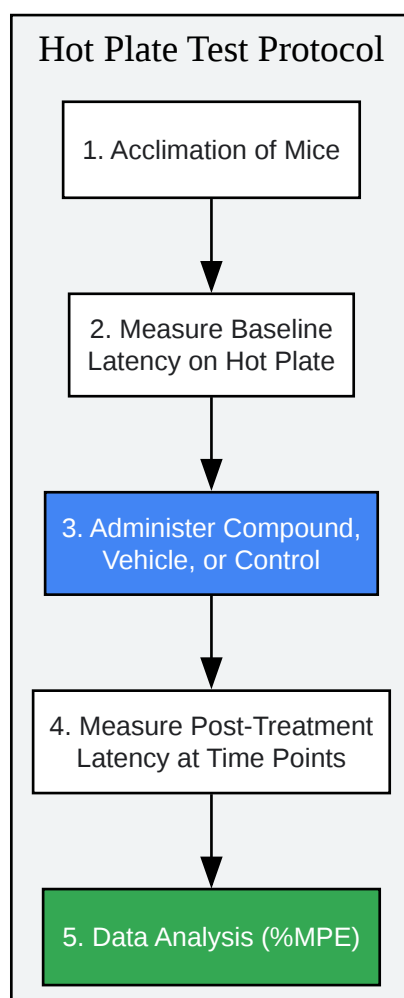
Materials:

- Hot plate apparatus with adjustable temperature control.
- Animal enclosure.
- Test compound (**3,4-Difluoro U-50488 hydrochloride**) dissolved in an appropriate vehicle (e.g., saline, DMSO).
- Vehicle control.
- Positive control (e.g., morphine).
- Syringes and needles for administration.
- Timer.

Procedure:

- Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
- Baseline Latency: Set the hot plate temperature to 52-55°C. Place each mouse individually on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
- Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).

- **Post-treatment Latency:** At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.
- **Data Analysis:** Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: $\%MPE = [(Post\text{-}drug\text{ latency} - Baseline\text{ latency}) / (Cut\text{-}off\text{ time} - Baseline\text{ latency})] \times 100$.



[Click to download full resolution via product page](#)

Figure 3: Experimental Workflow for the Hot Plate Test.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (K_i) of the test compound for the kappa-opioid receptor.

Objective: To quantify the affinity of **3,4-Difluoro U-50488 hydrochloride** for the KOR.

Materials:

- Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).
- Radioligand specific for KOR (e.g., [^3H]U-69,593).
- Test compound (**3,4-Difluoro U-50488 hydrochloride**) at various concentrations.
- Non-specific binding control (e.g., unlabeled U-69,593 at a high concentration).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Cell harvester.
- Scintillation counter and scintillation cocktail.

Procedure:

- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: Assay buffer, radioligand, and cell membranes.
 - Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
 - Competition: Varying concentrations of the test compound, radioligand, and cell membranes.
- Incubation: Incubate the plate at 25°C for 60 minutes.

- **Filtration:** Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- **Counting:** Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
- **Data Analysis:** Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Synthesis of U-50488 Analogs

While a specific, detailed protocol for the synthesis of **3,4-Difluoro U-50488 hydrochloride** is not publicly available, a general synthetic route for U-50488 and its analogs involves the acylation of a substituted trans-1,2-diaminocyclohexane derivative. The synthesis of fluorinated analogs would likely start from a correspondingly fluorinated phenylacetic acid.

Representative Synthetic Steps:

- **Preparation of the Diamine Intermediate:** Synthesis of trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)amine.
- **Preparation of the Acylating Agent:** Synthesis of 3,4-difluorophenylacetyl chloride from 3,4-difluorophenylacetic acid.
- **Coupling Reaction:** Acylation of the diamine intermediate with the 3,4-difluorophenylacetyl chloride in the presence of a base to yield the final compound.
- **Purification and Salt Formation:** Purification of the free base by chromatography and subsequent conversion to the hydrochloride salt.

Conclusion

3,4-Difluoro U-50488 hydrochloride is a valuable research tool for investigating the kappa-opioid receptor system. Its well-defined physical and chemical properties, coupled with its

potent and selective agonist activity, make it suitable for a wide range of in vivo and in vitro studies. The experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological effects and therapeutic potential of this and related compounds. Further research is warranted to fully elucidate the impact of the difluoro substitution on its signaling bias and overall pharmacological profile compared to its parent compound, U-50488.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. 3,4-Difluoro U-50488 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,4-Difluoro U-50488 hydrochloride physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026032#3-4-difluoro-u-50488-hydrochloride-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com